

MAX-40279: A Dual FLT3/FGFR Inhibitor for Hematological Malignancies

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Compound of Interest

Compound Name: MAX-40279

Cat. No.: B10815442

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).^{[1][2]} This dual inhibitory action presents a promising therapeutic strategy for hematological malignancies, particularly Acute Myeloid Leukemia (AML), where aberrant FLT3 signaling is a common driver of disease and FGFR pathway activation is implicated in therapeutic resistance.^{[3][4]} Preclinical studies have demonstrated the potential of **MAX-40279** to overcome resistance to existing FLT3 inhibitors and to achieve high concentrations in the bone marrow, the primary site of leukemic cell proliferation.^[3] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to **MAX-40279**.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR. In many cases of AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and downstream signaling pathways that promote cell proliferation and survival. **MAX-40279** has been shown to be effective against both wild-type and mutated forms of FLT3, including the D835Y mutant which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.

Furthermore, the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a key mechanism of resistance to FLT3-targeted therapies. By simultaneously inhibiting both FLT3 and FGFR, **MAX-40279** is designed to abrogate this resistance mechanism, offering a more durable therapeutic response. The inhibition of these pathways ultimately leads to the suppression of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, resulting in decreased tumor cell proliferation and survival.

Quantitative Data Summary

While specific IC50 values from a primary publication are not publicly available, preclinical evaluations have characterized **MAX-40279** as a potent and selective dual kinase inhibitor. The available quantitative data from in vivo studies are summarized below.

Table 1: In Vivo Efficacy of **MAX-40279** in AML Xenograft Models

Animal Model	Cell Line	Relevant Mutation	Dosing Regimen	Tumor Growth Inhibition	Reference
Mouse	MV4-11	FLT3-ITD	12 mg/kg, p.o., twice daily for 21-28 days	Significant inhibition	
Mouse	KG-1	FGFR1 Fusion	12 mg/kg, p.o., twice daily for 21-28 days	Significant inhibition	
Mouse	Patient-derived xenograft (PDX)	Not specified	12 mg/kg, p.o., once daily for 7 days	Effective in 43% of samples	
Overall AML Xenograft Models	Not specified	Not specified	Not specified	58% to 106%	

Table 2: Pharmacokinetic Properties of **MAX-40279**

Species	Administration	Key Finding	Reference
Rat (SD)	Oral (single dose)	Significantly higher drug concentration in bone marrow compared to plasma.	

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies of **MAX-40279** have not been publicly released. However, based on the descriptions of the experiments conducted, the following are generalized protocols representative of the methodologies likely employed.

In Vitro Kinase Inhibition Assay (Generalized)

This assay is used to determine the concentration of **MAX-40279** required to inhibit 50% of the activity (IC₅₀) of a specific kinase.

- Reagents and Materials: Recombinant human FLT3 (wild-type and mutant forms) and FGFR (1, 2, and 3) kinases, appropriate kinase-specific peptide substrate, ATP, kinase assay buffer, 384-well plates, plate reader.
- Procedure:
 1. A serial dilution of **MAX-40279** is prepared in the kinase assay buffer.
 2. The recombinant kinase and its specific peptide substrate are added to the wells of the 384-well plate.
 3. The **MAX-40279** dilutions are added to the wells, and the plate is incubated for a predetermined period to allow for inhibitor binding.
 4. The kinase reaction is initiated by the addition of ATP.
 5. The reaction is allowed to proceed for a specified time at a controlled temperature.

6. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
7. The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (Generalized)

This assay measures the effect of **MAX-40279** on the viability and proliferation of AML cell lines.

- Reagents and Materials: AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR aberrations), cell culture medium, fetal bovine serum, penicillin/streptomycin, **MAX-40279**, 96-well plates, a reagent for measuring cell viability (e.g., MTT, resazurin, or a luminescence-based ATP assay), plate reader.
- Procedure:
 1. AML cells are seeded into 96-well plates at a predetermined density.
 2. A serial dilution of **MAX-40279** is prepared and added to the wells.
 3. The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
 4. The cell viability reagent is added to each well according to the manufacturer's instructions.
 5. After a further incubation period, the absorbance or luminescence is measured using a plate reader.
 6. The IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

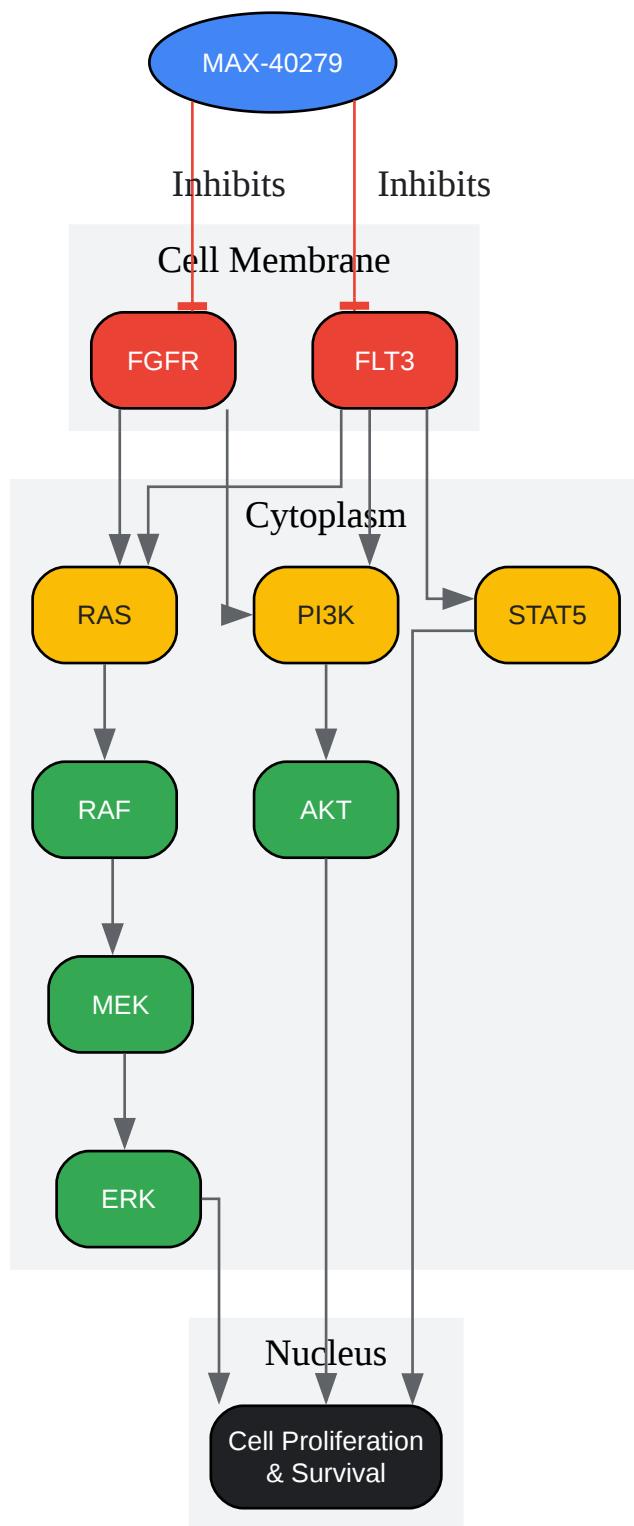
In Vivo AML Xenograft Model (Generalized)

This protocol describes how to assess the anti-tumor efficacy of **MAX-40279** in a mouse model of AML.

- Reagents and Materials: Immunocompromised mice (e.g., NOD/SCID or NSG), AML cell lines (e.g., MV4-11, KG-1), Matrigel (optional), **MAX-40279** formulation for oral gavage, vehicle control, calipers, animal scales.
- Procedure:
 1. AML cells are harvested and resuspended in a suitable medium, with or without Matrigel.
 2. The cell suspension is subcutaneously injected into the flank of the immunocompromised mice.
 3. Tumors are allowed to grow to a palpable size.
 4. Mice are randomized into treatment and control groups.
 5. **MAX-40279** is administered orally (p.o.) at a specified dose and schedule (e.g., 12 mg/kg, twice daily). The control group receives the vehicle.
 6. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 7. Body weight is monitored as an indicator of toxicity.
 8. At the end of the study, the percentage of tumor growth inhibition is calculated.

Visualizations

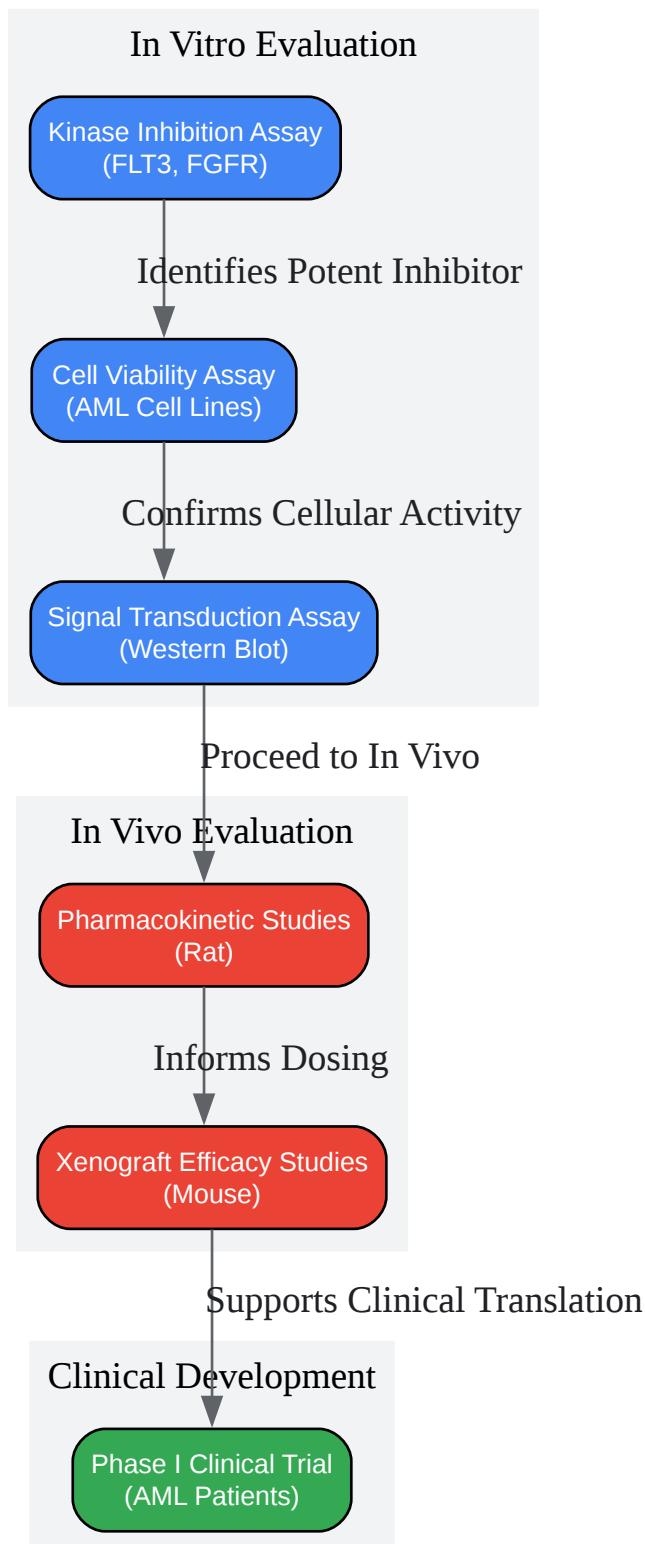
Signaling Pathways



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Caption: **MAX-40279** inhibits FLT3 and FGFR signaling pathways.

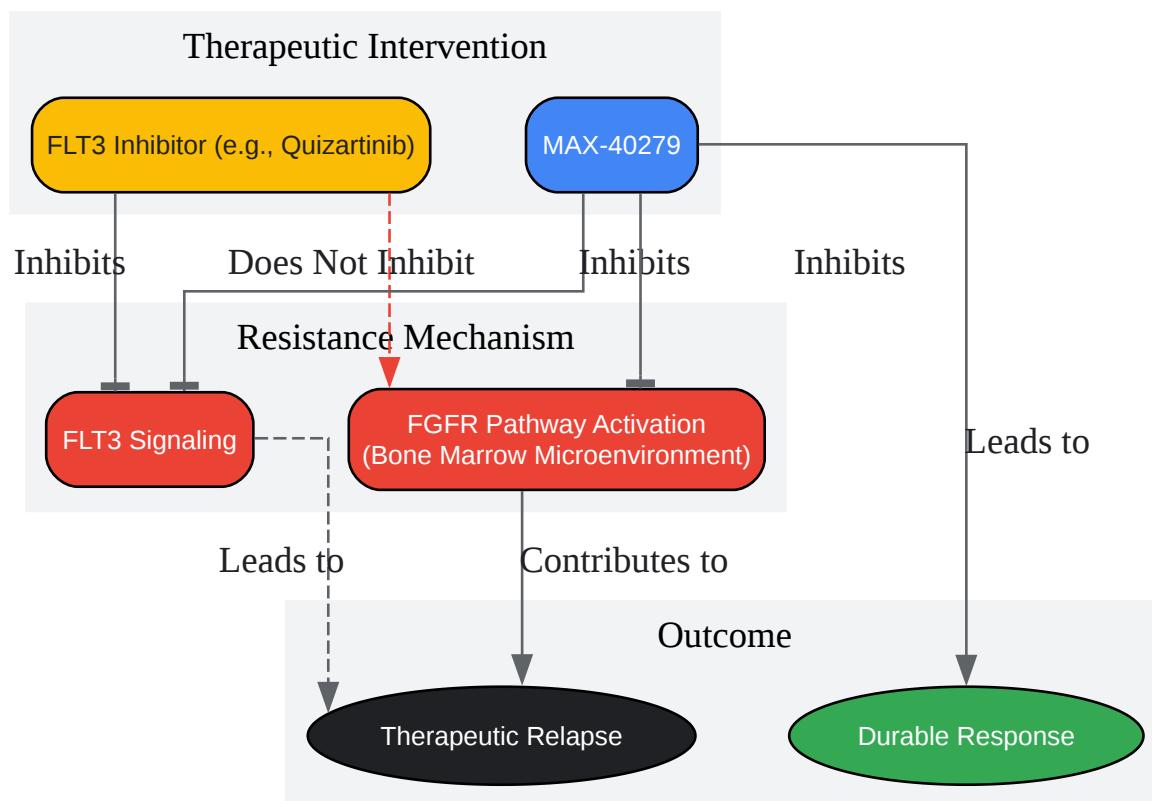
Experimental Workflow



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Caption: Preclinical to clinical development workflow for **MAX-40279**.

Logical Relationship: Overcoming Resistance



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Caption: **MAX-40279** overcomes resistance by dual pathway inhibition.

Conclusion

MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for its development in hematological malignancies, particularly AML. Its ability to target both a primary oncogenic driver and a key resistance pathway, coupled with favorable pharmacokinetic properties in the bone marrow, suggests it may offer a significant clinical advantage over existing therapies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

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